N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine
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Overview
Description
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine is a chemical compound that belongs to the class of diamines This compound features two pyridin-2-ylmethyl groups attached to a propane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine typically involves the reaction of pyridin-2-ylmethyl chloride with propane-1,2-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine involves its ability to coordinate with metal ions. The pyridin-2-ylmethyl groups act as chelating agents, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical processes, depending on the nature of the metal ion and the specific application .
Comparison with Similar Compounds
Similar Compounds
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]ethane-1,2-diamine: Similar structure but with an ethane backbone instead of propane.
N~1~,N~3~-Bis[(pyridin-2-yl)methyl]propane-1,3-diamine: Similar structure but with different positioning of the diamine groups.
Uniqueness
N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine is unique due to its specific arrangement of pyridin-2-ylmethyl groups and propane-1,2-diamine backbone. This unique structure allows it to form distinct coordination complexes with metal ions, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
63671-70-5 |
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Molecular Formula |
C15H20N4 |
Molecular Weight |
256.35 g/mol |
IUPAC Name |
1-N,2-N-bis(pyridin-2-ylmethyl)propane-1,2-diamine |
InChI |
InChI=1S/C15H20N4/c1-13(19-12-15-7-3-5-9-18-15)10-16-11-14-6-2-4-8-17-14/h2-9,13,16,19H,10-12H2,1H3 |
InChI Key |
MOMLBUSUCFDNLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=CC=CC=N1)NCC2=CC=CC=N2 |
Origin of Product |
United States |
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